1-Fluoro-4-iodobenzene
Overview
Description
1-Fluoro-4-iodobenzene is a compound that serves as a versatile building block in organic synthesis, particularly in the field of 18F radiochemistry. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions and [18F]fluoroarylation reactions, which are essential for the synthesis of radiopharmaceuticals and other fluorinated organic compounds .
Synthesis Analysis
The automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene ([18F]FIB) has been achieved using a GE TRACERlab™ FX automated synthesis unit. The starting material for the synthesis is (4-iodophenyl)diphenylsulfonium triflate. The process yields [18F]FIB with high radiochemical yields and purity, and a specific activity greater than 40 GBq/μmol .
Molecular Structure Analysis
The molecular structure of fluorobenzene, which is closely related to 1-fluoro-4-iodobenzene, has been determined using microwave spectroscopy. The structure shows a small shortening of the two C-C bonds nearest to the fluorine atom, while the rest of the molecule resembles that of benzene. The C-F bond length is found to be 1.35 Å .
Chemical Reactions Analysis
1-Fluoro-4-iodobenzene can participate in various chemical reactions due to its reactive fluorine and iodine substituents. For instance, fluorobenzenes are known to bind weakly to metal centers, which allows them to be used as non-coordinating solvents or as readily displaced ligands in organometallic chemistry and transition-metal-based catalysis . Additionally, the presence of fluorine substituents can influence the photophysics of related compounds, as seen in the study of 1,4-diethynyl-2-fluorobenzene, which exhibits dual fluorescence emission in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-fluoro-4-iodobenzene are influenced by the presence of fluorine and iodine substituents. Fluorine atoms can engage in C–H⋯F–C hydrogen bonding, as observed in polyfluoro-substituted benzenes, which affects the crystal packing and intermolecular interactions of these compounds . The presence of fluorine also affects the photophysical properties, such as absorption and emission spectra, as well as the quantum yield and singlet lifetime of related fluorobenzene compounds .
Scientific Research Applications
Application 1: Preparation of Fluorotriphenylene Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Fluoro-4-iodobenzene is used in the preparation of fluorotriphenylene derivatives . These derivatives are important in the field of organic chemistry due to their potential applications in various areas such as materials science and medicinal chemistry.
- Results or Outcomes : The outcome of this application is the successful synthesis of fluorotriphenylene derivatives. The specific results, including any quantitative data or statistical analyses, would depend on the specific derivative being synthesized and the conditions of the reaction .
Application 2: 18F Radiochemistry
- Scientific Field : Radiochemistry
- Summary of the Application : 1-Fluoro-4-iodobenzene is a versatile building block in 18F radiochemistry . It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
- Results or Outcomes : The outcome of this application is the successful execution of various transition metal-mediated C-C and C-N cross-coupling reactions. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being carried out and the conditions of the reaction .
Safety And Hazards
1-Fluoro-4-iodobenzene is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
1-Fluoro-4-iodobenzene is a versatile building block in 18F radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions . It has been used in the preparation of fluorotriphenylene derivatives . This suggests potential future applications in the field of radiochemistry and organic synthesis .
properties
IUPAC Name |
1-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNQDBQYEBMPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059854 | |
Record name | p-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-iodobenzene | |
CAS RN |
352-34-1 | |
Record name | 1-Fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroiodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUORO-4-IODOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-FLUORO-4-IODOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROIODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Z2C5X7RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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